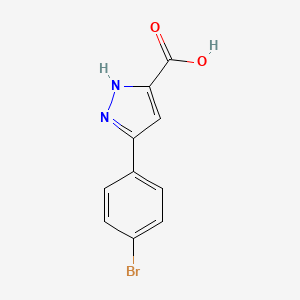

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOVHDPWTQAMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008638 | |

| Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-20-5, 46413-66-5 | |

| Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1] Its remarkable structural versatility and ability to participate in a wide range of biological interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for the discovery of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of the synthesis of a specific, valuable building block: 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. This molecule serves as a key intermediate for the elaboration of more complex pharmaceutical candidates, with the bromophenyl moiety offering a handle for further chemical modifications and the carboxylic acid group providing a point for amide bond formation or other functional group interconversions.

This document will delve into the primary synthetic strategies for obtaining this target molecule, with a focus on the underlying chemical principles that govern these transformations. We will explore detailed, field-proven experimental protocols, offer insights into the causality behind experimental choices, and provide a comparative analysis of the available methods to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most prominent and reliable method is a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] An alternative strategy involves the synthesis of a pyrazoline from a chalcone precursor, followed by oxidation to the aromatic pyrazole. Each of these methodologies presents its own set of advantages and considerations, which will be discussed in detail.

Route 1: The Knorr Pyrazole Synthesis via a 1,3-Dicarbonyl Intermediate

This is arguably the most direct and widely applicable method for the synthesis of the target molecule. It involves two key stages:

-

Formation of the 1,3-Dicarbonyl Precursor: The requisite 1,3-dicarbonyl compound, 4-(4-bromophenyl)-2,4-dioxobutanoic acid or its ester equivalent, is typically synthesized via a Claisen condensation reaction.[6]

-

Cyclization with Hydrazine: The purified 1,3-dicarbonyl compound is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring.

Below is a detailed breakdown of each step, including the underlying mechanisms and experimental protocols.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[6] In this synthesis, 4-bromoacetophenone reacts with diethyl oxalate in the presence of a base like sodium ethoxide to yield the corresponding β-keto ester.

Mechanism of the Claisen Condensation:

The reaction is initiated by the deprotonation of the α-carbon of 4-bromoacetophenone by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

Experimental Protocol: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

-

Reagents and Equipment:

-

4-Bromoacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add a solution of 4-bromoacetophenone in anhydrous ethanol dropwise with stirring.

-

After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

The synthesized β-keto ester is the key precursor for the Knorr pyrazole synthesis. The reaction with hydrazine hydrate leads to the formation of the pyrazole ring. This can be followed by the hydrolysis of the ester to the desired carboxylic acid. In some protocols, the cyclization and hydrolysis can be achieved in a one-pot fashion.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through the initial formation of a hydrazone by the reaction of hydrazine with one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine onto the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.[3][4] The ester group can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate and subsequent hydrolysis

-

Reagents and Equipment:

-

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Glacial acetic acid (as catalyst)

-

Ethanol

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure for Ester Synthesis:

-

Dissolve ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

The precipitated solid, ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, is collected by filtration, washed with water, and dried.[7][8]

-

-

Procedure for Hydrolysis:

-

Suspend the synthesized ethyl ester in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely dissolved and the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The precipitated this compound is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

-

Route 2: Synthesis from Chalcone Precursors

An alternative approach to pyrazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine.[9] This method requires the initial synthesis of the appropriate chalcone.

This intermediate can be prepared from 4-bromoacetophenone and a formylating agent.

The chalcone derivative is then reacted with a source of hydrazine to form the pyrazole ring. This method often leads to the formation of pyrazolines which then need to be oxidized to the aromatic pyrazole. However, with appropriate choice of reagents and conditions, direct formation of the pyrazole can be achieved.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Precursors | Key Reactions | Advantages | Disadvantages | Typical Yields |

| Knorr Synthesis | 4-Bromoacetophenone, Diethyl oxalate, Hydrazine | Claisen Condensation, Knorr Pyrazole Synthesis | High yields, readily available starting materials, well-established and reliable. | Can be a two-step process, regioselectivity can be an issue with unsymmetrical diketones (though not in this specific case). | Good to Excellent |

| Chalcone Route | 4-Bromoacetophenone, Formylating agent, Hydrazine | Chalcone formation, Cyclization/Oxidation | Milder reaction conditions may be possible for the cyclization step. | Often requires an additional oxidation step, which can add complexity and reduce overall yield.[9] | Moderate to Good |

| Microwave-Assisted Synthesis | Varies (often based on Knorr or Chalcone routes) | Microwave-assisted organic synthesis | Significantly reduced reaction times, often higher yields, and cleaner reactions.[2][10] | Requires specialized microwave reactor equipment. | Often higher than conventional methods |

Characterization of this compound

Thorough characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the pyrazole ring proton, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring, the bromophenyl ring, and the carbonyl carbon of the carboxylic acid.[11][12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations of the pyrazole and phenyl rings, and the C-Br stretch.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural confirmation. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualizing the Synthetic Pathway

To better illustrate the primary synthetic route, the following workflow diagram is provided.

Caption: A workflow diagram illustrating the Knorr synthesis route to the target molecule.

Conclusion

The synthesis of this compound is a well-defined process that is readily achievable in a laboratory setting. The Knorr pyrazole synthesis, preceded by a Claisen condensation to form the necessary 1,3-dicarbonyl precursor, represents the most robust and high-yielding approach. This guide has provided a detailed examination of this synthetic route, including mechanistic insights and practical experimental protocols. By understanding the chemical principles that underpin these transformations, researchers can confidently and efficiently produce this valuable building block for application in drug discovery and development. The alternative routes, such as those employing chalcone intermediates or microwave assistance, offer further options that may be advantageous under specific circumstances. The comprehensive characterization data provided will serve as a reliable reference for the validation of the synthesized product.

References

- 1. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylate [oakwoodchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. scilit.com [scilit.com]

- 11. rsc.org [rsc.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

A Guide to the Spectroscopic Characterization of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a key synthetic intermediate, unambiguous confirmation of its molecular structure is paramount for ensuring the integrity of downstream applications. This document outlines the application of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond presenting raw data, this guide emphasizes the causal logic behind spectral interpretation, offering field-proven insights into how each analytical technique provides a unique and complementary piece of the structural puzzle. Detailed, self-validating experimental protocols are provided to ensure reproducibility and accuracy for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative

This compound is a bifunctional molecule featuring a pyrazole core, a bromophenyl substituent, and a carboxylic acid moiety. This combination of functional groups makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] The pyrazole nucleus is a well-established pharmacophore in numerous therapeutic areas, including anti-inflammatory and anti-tumor applications.[1] The presence of the bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid group allows for amide bond formation or other derivatizations.

Given its role as a foundational precursor, rigorous structural verification is not merely a procedural step but a prerequisite for meaningful research. Spectroscopic characterization provides a non-destructive, detailed fingerprint of the molecule's atomic and electronic framework. This guide will deconstruct the information obtained from each major spectroscopic technique to build a cohesive and definitive structural assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. For this molecule, NMR will confirm the substitution pattern on both the pyrazole and phenyl rings.

¹H NMR Spectroscopy

Causality Behind the Experiment: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electronegative atoms (like N, O, Br) and aromatic systems withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to higher ppm values). The splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the reconstruction of molecular fragments.

Predicted Spectral Data:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | > 13.0 | Broad Singlet | 1H | Acidic proton, highly deshielded, often exchanges with trace water, leading to broadening. |

| NH (pyrazole) | 12.0 - 14.0 | Broad Singlet | 1H | Deshielded by the aromatic pyrazole ring and nitrogen atoms; often broad due to quadrupole effects and exchange. |

| H2', H6' | 7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the pyrazole ring. They are adjacent to H3'/H5', resulting in a doublet. |

| H3', H5' | 7.6 - 7.8 | Doublet | 2H | Aromatic protons ortho to the bromine atom. Deshielded by the halogen and adjacent to H2'/H6', creating a doublet. The AA'BB' system creates two distinct doublets. |

| H4 (pyrazole) | ~7.0 | Singlet | 1H | The sole proton on the pyrazole ring, appearing as a singlet as it has no adjacent protons. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the carboxylic acid and to slow the exchange of the acidic -OH and -NH protons, making them more likely to be observed.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Parameters: Use a standard pulse sequence. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration, especially for the broad acidic signals.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

Causality Behind the Experiment: ¹³C NMR provides a count of unique carbon environments in a molecule. Like ¹H NMR, chemical shifts are determined by the local electronic environment. Carbonyl carbons and carbons attached to electronegative atoms are significantly deshielded and appear far downfield.

Predicted Spectral Data:

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O (COOH) | 160 - 170 | Carboxylic acid carbonyl carbon, highly deshielded. |

| C3 (pyrazole) | 148 - 155 | Attached to two nitrogen atoms and the phenyl ring. |

| C5 (pyrazole) | 138 - 145 | Attached to a nitrogen atom and the carboxylic acid. |

| C1' (phenyl) | ~130 | Aromatic carbon attached to the pyrazole ring (quaternary). |

| C3', C5' (phenyl) | ~132 | Aromatic carbons ortho to the bromine atom. |

| C2', C6' (phenyl) | ~128 | Aromatic carbons ortho to the pyrazole substituent. |

| C4' (phenyl) | ~124 | Aromatic carbon directly attached to the electronegative bromine atom. |

| C4 (pyrazole) | 105 - 115 | The sole CH carbon in the pyrazole ring, typically appearing more upfield. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled sequence is standard to ensure all signals appear as singlets.

-

Parameters: A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Causality Behind the Experiment: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for identifying the types of bonds present.

Predicted Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 2500-3300 | O-H Stretch | Carboxylic Acid | Very broad and strong absorption due to extensive hydrogen bonding. |

| 3100-3200 | N-H Stretch | Pyrazole | Moderate, sharp peak characteristic of the N-H bond in the heterocyclic ring.[3] |

| ~3050 | C-H Stretch | Aromatic (Ar-H) | Weak to moderate sharp peaks just above 3000 cm⁻¹. |

| 1680-1710 | C=O Stretch | Carboxylic Acid | Very strong, sharp peak. Its position indicates a conjugated carboxylic acid. |

| 1500-1600 | C=N, C=C Stretch | Pyrazole, Phenyl | Multiple sharp bands of variable intensity corresponding to the stretching of the aromatic rings. |

| ~1250 | C-O Stretch | Carboxylic Acid | Strong band associated with the carbon-oxygen single bond. |

| ~1070 | C-Br Stretch | Aryl Bromide | Moderate to strong band in the fingerprint region. |

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: General experimental workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Causality Behind the Experiment: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, a critical piece of data for confirming the molecular formula. For halogenated compounds, MS offers a unique confirmatory signature due to the natural isotopic abundance of halogens.

Key Feature - The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[4][5][6] This means that in the mass spectrum, the molecular ion will appear as two distinct peaks of almost equal height, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[4][5][6]

Predicted Spectral Data:

| m/z Value | Ion | Rationale |

|---|---|---|

| ~266 | [M]⁺ | Molecular ion containing the ⁷⁹Br isotope. C₁₀H₇⁷⁹BrN₂O₂. |

| ~268 | [M+2]⁺ | Molecular ion containing the ⁸¹Br isotope. C₁₀H₇⁸¹BrN₂O₂. The intensity will be ~98% of the M peak. |

| ~221/223 | [M-COOH]⁺ | A common fragmentation pattern is the loss of the carboxylic acid group (45 Da). The bromine isotope pattern will persist in this fragment. |

Experimental Protocol: MS (ESI)

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that is less likely to cause fragmentation, making it ideal for observing the molecular ion.

-

Data Acquisition: Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very sensitive.

-

Analysis: Examine the spectrum for the molecular ion peak. Specifically, look for the characteristic pair of peaks with a 2 Da mass difference and nearly equal intensity, confirming the presence of bromine.

Caption: Logic of the characteristic M/M+2 isotope pattern for bromine in mass spectrometry.

UV-Visible Spectroscopy: The Electronic Transition Profile

Causality Behind the Experiment: UV-Vis spectroscopy probes the electronic transitions within a molecule. It is particularly useful for compounds with conjugated π-systems, such as aromatic and heteroaromatic rings. The absorption of UV or visible light promotes electrons from a lower energy orbital (e.g., π) to a higher energy orbital (e.g., π*).

Predicted Spectral Data: The structure contains two conjugated systems—the bromophenyl ring and the pyrazole ring—linked together. This extended conjugation is expected to result in strong UV absorptions.

-

λ_max ≈ 250-300 nm: This strong absorption band can be attributed to the π → π* electronic transitions within the extended conjugated system of the entire molecule.[1][7] The exact position and intensity will be solvent-dependent.

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Data Acquisition: Replace the solvent with the sample solution in the cuvette and record the absorption spectrum, typically from 200 to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Analysis: Assembling the Structural Proof

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of complementary data to build an unassailable structural argument.

Caption: Logical flow of integrated spectroscopic data for final structure confirmation.

The analytical sequence is as follows:

-

Mass Spectrometry establishes the molecular weight (267.08 g/mol ) and confirms the molecular formula C₁₀H₇BrN₂O₂. The M/M+2 pattern at m/z 266/268 is definitive proof of a single bromine atom.

-

FT-IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O), a pyrazole N-H, aromatic C-H bonds, and the C-Br bond.

-

¹³C NMR confirms the carbon skeleton, showing 10 unique carbon environments consistent with the proposed structure, including the downfield carbonyl and the characteristic aromatic signals.

-

¹H NMR provides the final and most detailed piece of the puzzle. It confirms the para-substitution pattern on the phenyl ring (two doublets), the 3,5-disubstituted pyrazole ring (one singlet for H4), and the presence of the exchangeable acidic protons.

Together, these techniques provide a multi-layered, self-validating confirmation of the identity and purity of this compound, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.

References

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Guide to the Structural Elucidation of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid: A Keystone for Rational Drug Design

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This document outlines the synthesis, crystallization, X-ray diffraction data collection, and structural refinement processes, drawing upon established protocols and data from closely related analogues to present a complete procedural and analytical framework.

Introduction: The Significance of Pyrazole Scaffolds in Modern Therapeutics

Pyrazole derivatives form the core of numerous biologically active compounds, demonstrating anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound, this compound, is a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2] The presence of the bromophenyl group enhances reactivity and selectivity, which is advantageous in designing targeted therapies, while the pyrazole-carboxylic acid moiety offers multiple points for hydrogen bonding and further chemical modification.[2][3] Understanding the precise spatial arrangement of these functional groups, as well as the intermolecular interactions that govern the crystal packing, is crucial for predicting the compound's behavior in biological systems and for designing new molecules with improved efficacy.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of pyrazole carboxylic acids often involves a multi-step process. A common and effective route is the Claisen condensation followed by cyclization with a hydrazine source. For a closely related analogue, 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, the synthesis begins with the Claisen condensation of 4-bromoacetophenone and diethyl oxalate to yield 4-(4-bromophenyl)-2,4-dioxobutanoic acid.[4][5] This intermediate is then reacted with a suitable hydrazine, in this case, thiosemicarbazide, to form the pyrazole ring.[4][5]

A plausible synthetic route for the title compound would involve the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with hydrazine hydrate.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 4-(4-bromophenyl)-2,4-dioxobutanoic acid.

-

In a round-bottom flask, dissolve 4-bromoacetophenone and diethyl oxalate in a suitable solvent such as ethanol.

-

Add a base (e.g., sodium ethoxide) and stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture to precipitate the product.

-

Filter, wash, and dry the resulting 4-(4-bromophenyl)-2,4-dioxobutanoic acid.

-

-

Step 2: Synthesis of this compound.

-

Suspend the 4-(4-bromophenyl)-2,4-dioxobutanoic acid in ethanol.

-

Add hydrazine hydrate and reflux the mixture for several hours.[6]

-

Cool the reaction mixture to room temperature to allow for precipitation.

-

Filter the precipitate, wash with cold ethanol, and recrystallize to obtain the purified title compound.

-

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. Slow evaporation of a saturated solution is a commonly employed method.

Experimental Protocol: Crystallization

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, DMF/methanol).[7][8]

-

Gently heat the solution to ensure complete dissolution.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature.

-

Cover the vessel with a perforated film to allow for slow evaporation of the solvent.

-

Monitor for the formation of single crystals over several days.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.

Data Collection

A suitable single crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen to minimize thermal vibrations.[1] X-ray diffraction data are then collected using a diffractometer.[9]

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a polarizing microscope and mounted on a cryo-loop.

-

Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[9] Data is collected at a low temperature (e.g., 100-172 K).[1][9] A series of diffraction images are recorded as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the unit cell dimensions, space group, and the positions of all atoms within the asymmetric unit.

Experimental Workflow: Structure Solution and Refinement

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. smolecule.com [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Guide to Starting Materials for the Knorr Synthesis of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1] Among these, pyrazole carboxylic acids and their ester precursors are of particular interest as versatile building blocks in drug discovery. The Knorr pyrazole synthesis, a classic and robust reaction first reported by Ludwig Knorr in 1883, remains a highly relevant and efficient method for constructing the pyrazole scaffold.[2][3] This guide provides an in-depth examination of the strategic selection of starting materials required to specifically synthesize pyrazole carboxylic acids and their immediate precursors using this venerable reaction.

The Core Reaction Principle: Condensation of 1,3-Dicarbonyls and Hydrazines

The Knorr synthesis, in its most fundamental form, is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][4][5] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration, ultimately yielding the stable, aromatic pyrazole ring.[1][6] The high efficiency of this reaction is largely driven by the formation of this stable aromatic product.[1][4]

Strategic Selection of Starting Materials for Pyrazole Carboxylic Acids

To successfully synthesize a pyrazole bearing a carboxylic acid group (or its ester precursor), the choice of the 1,3-dicarbonyl component is paramount. This starting material must contain a functional group that can either be or be converted into a carboxylic acid.

The Key Component: β-Ketoesters

The most common and effective strategy for synthesizing pyrazole carboxylic acid precursors is the use of a β-ketoester as the 1,3-dicarbonyl component.[1][4][7]

-

Causality of Choice : β-ketoesters are ideal substrates for several reasons. They possess two distinct carbonyl groups: a ketone and an ester. The ketone is generally more electrophilic and reactive towards the initial nucleophilic attack by the hydrazine.[1][4] The ester group, being less reactive, remains intact during the initial condensation and cyclization, effectively serving as a stable precursor to the desired carboxylic acid functionality on the final pyrazole ring. The resulting product is a pyrazole carboxylate ester, which can be readily hydrolyzed in a subsequent step to yield the final pyrazole carboxylic acid.[8]

A prime example of a β-ketoester used for this purpose is ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate), which is used to synthesize ethyl 3-methyl-1H-pyrazole-5-carboxylate.[9]

The Hydrazine Component

The second crucial starting material is a hydrazine derivative. The choice of hydrazine determines the substituent on one of the nitrogen atoms of the pyrazole ring.

-

Unsubstituted Hydrazine : Using hydrazine hydrate (NH₂NH₂·H₂O) results in a pyrazole with a hydrogen atom on the nitrogen (an N-unsubstituted pyrazole).[1][4] These compounds are valuable as they possess a free N-H group that can be further functionalized.[10]

-

Substituted Hydrazines : Using substituted hydrazines, such as methylhydrazine or phenylhydrazine, leads to the formation of N-substituted pyrazoles.[6][11]

It is critical to note that when an unsymmetrical 1,3-dicarbonyl (like a β-ketoester) reacts with a substituted hydrazine, two different regioisomeric products can potentially form.[3][6][12] The control of this regioselectivity is a key challenge and is influenced by steric and electronic factors of the reactants, as well as reaction conditions like pH and solvent.[6][11][13]

Summary of Starting Material Combinations

The following table summarizes common starting material combinations for the synthesis of pyrazole carboxylate esters, the direct precursors to pyrazole carboxylic acids.

| β-Ketoester Starting Material | Hydrazine Derivative | Resulting Pyrazole Carboxylate Ester Product |

| Ethyl Acetoacetate | Hydrazine Hydrate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |

| Diethyl Oxalate & Acetophenone derivative | Hydrazine Hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate[14] |

| Ethyl Benzoylacetate | Phenylhydrazine | Ethyl 5-phenyl-1-phenyl-1H-pyrazole-3-carboxylate |

| Ethyl 2,4-dioxovalerate | Hydrazine Hydrate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate[9] |

Reaction Mechanism: From Starting Materials to Product

The reaction proceeds through a well-established pathway:

-

Nucleophilic Attack : The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group of the β-ketoester (the ketone) to form a hydrazone intermediate.[1][4]

-

Cyclization : The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl group.[1][4]

-

Dehydration/Elimination : This is followed by the elimination of a molecule of water and the alcohol from the ester group to form the stable aromatic pyrazole ring.[4] The reaction is often catalyzed by a small amount of acid.[1][2][15]

Caption: Mechanism of the Knorr synthesis with a β-ketoester.

Representative Experimental Protocol

This protocol describes the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from ethyl acetoacetate and hydrazine hydrate. This procedure is adapted from established methodologies.[1][4][9]

Materials:

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Ethanol or 1-Propanol

-

Glacial acetic acid (catalytic amount)

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 - 2.0 eq) to the solution at room temperature.[4] Note: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a fume hood.[4][7]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[1][4]

-

Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 1-2 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture like 30% ethyl acetate/70% hexane as the mobile phase, checking for the consumption of the starting ketoester.[1][4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.[4]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

If a precipitate does not form, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Experimental workflow for pyrazole ester synthesis.

From Ester to Carboxylic Acid: The Final Step

The pyrazole carboxylate esters synthesized via the Knorr reaction are readily converted to the target pyrazole carboxylic acids through a standard hydrolysis procedure. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[8][16]

Conclusion

The Knorr synthesis remains a powerful and straightforward tool for accessing the pyrazole core. For the specific synthesis of pyrazole carboxylic acids, the strategic selection of a β-ketoester as the 1,3-dicarbonyl starting material is the key enabling step. This approach provides a versatile entry point to pyrazole carboxylate esters, which are stable intermediates that can be easily hydrolyzed to the final acid products. Understanding the interplay between the dicarbonyl component and the hydrazine derivative allows researchers to efficiently construct a diverse library of these valuable heterocyclic compounds for application in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Knorr Pyrazole Synthesis [drugfuture.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 16. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Properties of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic Acid

This guide provides a comprehensive analysis of the solubility characteristics of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in modern drug discovery and agrochemical development.[1] Intended for researchers, medicinal chemists, and process development scientists, this document outlines the theoretical principles governing its solubility, presents a robust experimental workflow for empirical determination, and offers predictive insights into its behavior in common laboratory solvents.

Introduction: The Critical Role of Solubility

This compound (MW: 267.08 g/mol , M.P. >250 °C) is a versatile intermediate recognized for its utility in synthesizing novel anti-inflammatory, anti-cancer, and crop protection agents.[1] The success of its application—from reaction kinetics in synthesis to bioavailability in physiological systems—is fundamentally dictated by its solubility. A thorough understanding of how this molecule interacts with various solvents is therefore not merely academic, but a prerequisite for efficient and effective research and development. This guide provides the foundational knowledge to predict, measure, and modulate its solubility.

Molecular Structure and Theoretical Solubility Considerations

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains several functional moieties that collectively determine its overall polarity and interaction potential with a solvent.

-

Nonpolar Moieties : The 4-bromophenyl group is the dominant nonpolar region of the molecule. This large, hydrophobic aromatic ring favors interactions with nonpolar (hydrocarbon-based) solvents through van der Waals forces.

-

Polar Moieties : The molecule possesses significant polarity arising from:

-

The Carboxylic Acid (-COOH) : This is the most influential polar group. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This makes it highly interactive with polar protic solvents like water and alcohols.[2]

-

The Pyrazole Ring : This heterocyclic system contains two nitrogen atoms, which can act as hydrogen bond acceptors. The N-H group is also a hydrogen bond donor. This contributes to the molecule's overall polarity.

-

-

Crystal Lattice Energy : As a solid with a high melting point (reported as 258-262 °C or >300 °C), this compound likely has a stable and well-ordered crystal structure.[1][3] A significant amount of energy is required to overcome these intermolecular forces in the crystal lattice before solvation can occur. This high lattice energy will inherently limit its solubility, even in compatible solvents.

The Impact of pH on Aqueous Solubility

The carboxylic acid group (pKa typically 3-5) is acidic. In aqueous solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This ionic form is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[4] Conversely, in acidic solutions (pH < pKa), the compound will remain in its less soluble, protonated form.

This pH-dependent solubility is a critical property that can be leveraged during experimental workups and extractions. For instance, the compound can be dissolved in an aqueous base (like 5% NaOH or NaHCO3), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[5]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile in common laboratory solvents can be predicted. This serves as a practical starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble to Very Slightly Soluble | The large nonpolar bromophenyl group counteracts the polarity of the carboxylic acid and pyrazole rings, leading to low solubility in its neutral form. |

| Methanol, Ethanol | Sparingly Soluble to Soluble | The alkyl chains of these alcohols can interact with the nonpolar regions, while the -OH groups can hydrogen bond effectively with the carboxylic acid and pyrazole moieties. Solubility is expected to be higher than in water.[2] | |

| Polar Aprotic | DMSO, DMF | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate both the polar functional groups and disrupt the crystal lattice. |

| Acetone, Ethyl Acetate | Sparingly Soluble | These solvents have moderate polarity and can act as hydrogen bond acceptors, but they lack the strong solvating power of DMSO or DMF. | |

| Nonpolar | Hexane, Toluene | Insoluble | The high polarity of the carboxylic acid and pyrazole groups, along with the strong crystal lattice forces, will prevent dissolution in nonpolar solvents. |

| Aqueous Basic | 5% NaOH, 5% NaHCO3 | Soluble | Deprotonation of the carboxylic acid forms a highly polar carboxylate salt, which is readily soluble in water.[5] |

| Aqueous Acidic | 5% HCl | Insoluble | The compound remains in its neutral, protonated form, which has low aqueous solubility.[4] |

Below is a diagram illustrating the conceptual relationship between solvent properties and the predicted solubility of the target compound.

Caption: Predicted interactions between the compound and different solvent classes.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following section details a robust, step-by-step workflow for the qualitative and semi-quantitative determination of solubility.

Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone, Ethyl Acetate, Toluene, Hexane, 5% w/v NaOH, 5% w/v HCl)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

Small glass vials (e.g., 4 mL) with screw caps

-

Filtration apparatus (0.45 µm syringe filters)

-

HPLC or UV-Vis spectrophotometer for quantitative analysis (optional)

Experimental Workflow Diagram

The following diagram outlines the logical flow for determining the solubility of the compound.

Caption: Standard experimental workflow for solubility determination.

Step-by-Step Procedure (Shake-Flask Method)

This widely used method provides reliable equilibrium solubility data.

-

Preparation : Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition : Add a precise volume of the selected solvent (e.g., 1.0 mL) to each vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A constant state is reached when the concentration of the solute in the solution no longer changes over time.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling and Filtration : Carefully draw a sample from the clear supernatant using a micropipette. Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.

-

Qualitative Assessment : If no solid was visible before filtration, the compound is considered "soluble" at that initial concentration.

-

Semi-Quantitative Assessment (Gravimetric) : For a rapid estimation, carefully evaporate the solvent from the filtered sample and weigh the remaining solid residue. The solubility can be calculated as mg/mL.

-

Quantitative Assessment (Instrumental) : For high accuracy, the filtered solution can be appropriately diluted and analyzed by a validated HPLC or UV-Vis method to determine the precise concentration, which represents the equilibrium solubility.

Conclusion and Practical Recommendations

The solubility of this compound is a complex interplay between its nonpolar bromophenyl group, its polar carboxylic acid and pyrazole functions, and the strong intermolecular forces of its crystal lattice.

Key Takeaways:

-

High solubility is expected in polar aprotic solvents like DMSO and DMF.

-

Moderate solubility is predicted for polar protic solvents such as methanol and ethanol.

-

The compound is likely insoluble in nonpolar solvents like hexane.

-

Aqueous solubility is highly pH-dependent , with significantly increased solubility in basic conditions (pH > 7) due to salt formation.

For practical applications, we recommend using DMSO or DMF for preparing stock solutions for biological screening. For synthetic reactions, ethanol may serve as a suitable solvent for recrystallization, especially given its ability to be easily removed under vacuum.[6] The pH-dependent nature of its aqueous solubility should be exploited for efficient extraction and purification protocols. The experimental workflow provided herein offers a reliable method for generating precise solubility data to guide these critical decisions in the laboratory.

References

A Comprehensive Review of the Biological Activities of Bromophenyl Pyrazole Compounds: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] The introduction of a bromophenyl moiety to this core structure often enhances therapeutic efficacy by modulating physicochemical properties such as lipophilicity and metabolic stability, which can lead to improved binding affinity and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of bromophenyl pyrazole compounds, focusing on their synthesis, diverse biological activities, and critical structure-activity relationships (SAR). We delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, mechanistic insights, and detailed experimental protocols. By synthesizing field-proven insights with technical data, this guide aims to serve as an essential resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this promising class of molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the development of new therapeutic agents.[2][3] Among them, pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms, offers a unique combination of structural versatility and chemical stability.[2] This scaffold is a key pharmacophore in several commercially successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil, highlighting its broad therapeutic relevance.[1]

The strategic incorporation of halogen atoms, particularly bromine, is a well-established strategy in drug design. The bromo-substituent can significantly alter a molecule's properties by increasing its lipophilicity, which can enhance membrane permeability, and by forming halogen bonds, which can contribute to stronger and more specific interactions with biological targets. When combined, the bromophenyl group and the pyrazole core create a class of compounds with a wide spectrum of potent biological activities. This guide consolidates the current knowledge on these derivatives, exploring their synthesis, mechanisms of action, and the structural features that govern their efficacy.

Synthesis of Bromophenyl Pyrazole Derivatives

The construction of the pyrazole ring is a well-documented process in synthetic chemistry. The most common and versatile methods involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For bromophenyl pyrazoles, this typically involves a bromophenyl-substituted precursor in one of the key reactants.

A prevalent synthetic route begins with a Claisen-Schmidt condensation between a substituted aryl ketone and a benzaldehyde to form a 1,3-diarylpropenone (chalcone).[4] This chalcone intermediate is then cyclized by reacting it with hydrazine hydrate, often in the presence of an acid like acetic acid, to yield the pyrazole ring.[4]

Caption: General synthetic workflow for N-acetylpyrazole derivatives.[4]

Experimental Protocol: Synthesis of 1-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

This protocol is adapted from methodologies described for the synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles.[4]

-

Step 1: Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Dissolve 4-bromoacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL).

-

Add a catalytic amount of aqueous sodium hydroxide (40%, 5 mL) dropwise while stirring at room temperature.

-

Continue stirring for 4-6 hours until a precipitate forms.

-

Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with cold ethanol.

-

Recrystallize the crude product from glacial acetic acid to obtain the pure chalcone.

-

-

Step 2: Synthesis of the Pyrazole Derivative

-

Reflux a mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) for 8-10 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-acetylpyrazole compound.

-

Major Biological Activities and Mechanistic Insights

Bromophenyl pyrazole derivatives have demonstrated significant potential across several therapeutic areas. Their efficacy is largely dependent on the substitution pattern on both the pyrazole and phenyl rings.

Anticancer Activity

This class of compounds exhibits potent antiproliferative activity against a wide range of human cancer cell lines.[5] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.

Mechanism of Action: Many bromophenyl pyrazole derivatives function as inhibitors of crucial enzymes in signaling pathways, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle.[6] For example, certain indole-pyrazole hybrids have shown significant inhibitory activity against CDK2.[6] Others act as p53-MDM2 binding inhibitors or interfere with tubulin polymerization, a process essential for cell division.[5][7] One study identified N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide as a promising lead with potent anti-proliferative effects in the NCI-60 human cancer cell line screen.[8]

Caption: Inhibition of the EGFR signaling pathway by kinase inhibitors.

Structure-Activity Relationship (SAR): The anticancer potency is highly sensitive to the substitution pattern.

-

Lipophilic and Electron-Withdrawing Groups: Halobenzyl groups, particularly 4-chloro and by extension 4-bromo substitutions, are often beneficial for cytotoxic activity against cell lines like HeLa.[5]

-

Heterocyclic Moieties: Attaching different heterocyclic ring systems (e.g., 1,3,4-oxadiazole) to the pyrazole core can dramatically increase cytotoxic activity.[9] One such derivative showed a GI50 value of 40 nM against the IGROVI ovarian tumor cell line.[9]

Table 1: Anticancer Activity of Selected Bromophenyl Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 µM | [10] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 µM | [10] |

| N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | HCT-116 (Colon) | >90% growth inhibition at 10 µM | [8] |

| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (Ovarian) | 40 nM | [9] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Bromophenyl pyrazoles have emerged as a promising class of compounds with significant activity against various bacterial and fungal strains.[11][12]

Mechanism of Action: A key target for pyrazole-based antibacterial agents is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme central to the initiation of fatty acid biosynthesis, which is essential for bacterial survival.[13] The pyrazole scaffold can effectively inhibit this enzyme, disrupting bacterial cell membrane formation.

Structure-Activity Relationship (SAR): For antimicrobial activity, the nature and position of the halogen on the phenyl ring are critical. In one study of acetohydrazide pyrazole derivatives, the antimicrobial potential decreased in the order of fluoro > chloro > bromo substitution, suggesting that while the bromophenyl derivative was active, higher electronegativity at that position enhanced potency.[14] However, other studies have shown that bromophenyl substitution leads to excellent activity. For instance, a pyrazolyl–thiazole derivative containing a 4-bromophenyl group demonstrated significant inhibition zones against E. coli, S. aureus, and various fungal strains.[11]

Table 2: Antimicrobial Activity of Selected Bromophenyl Pyrazole Derivatives

| Compound Class | Microorganism | Activity (MIC or Inhibition Zone) | Reference |

| Acetohydrazide Pyrazole (with bromophenyl) | E. coli, S. aureus | Moderate Inhibition | [14] |

| Pyrazolyl Thiazole (with bromophenyl) | E. coli | 20 mm inhibition zone | [11] |

| Pyrazolyl Thiazole (with bromophenyl) | S. aureus | 18 mm inhibition zone | [11] |

| Pyrazole Sulfonamide (with bromophenyl) | S. aureus, E. coli | Promising activity (inhibition zones) | [15] |

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This protocol is a standard method for evaluating the antimicrobial potency of chemical compounds.[16]

-

Preparation of Media: Prepare nutrient agar for bacteria or potato dextrose agar for fungi and sterilize by autoclaving.

-

Inoculation: Pour the sterile media into petri dishes and allow to solidify. Prepare a microbial suspension (e.g., 0.5 McFarland standard) and evenly spread it over the agar surface.

-

Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into the wells. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin) should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity

Inflammation is a protective response that can become pathogenic in chronic diseases like arthritis.[17] Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor Celecoxib.[18]

Mechanism of Action: The primary mechanism for the anti-inflammatory effect of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[17] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a major goal in drug development to reduce the gastrointestinal side effects associated with traditional NSAIDs.[19] The presence of sulfonamide or a similar group on an adjacent aryl ring is known to enhance COX-2 selectivity.[17]

Structure-Activity Relationship (SAR): Studies have shown that compounds with a 4-bromophenyl substitution on the pyrazole nucleus exhibit significant anti-inflammatory activity. In one study, a compound with this feature showed 34% inhibition of paw edema, comparable to the standard drug Nimesulide (36%).[17] The overall structure, including the presence of two vicinal aryl rings attached to the pyrazole, is crucial for this effect.[17]

Table 3: Anti-inflammatory Activity of Selected Bromophenyl Pyrazole Derivatives

| Compound | Assay | Activity (% Inhibition) | Reference |

| Pyrazole with 4-bromophenyl substitution | Carrageenan-induced paw edema | 34% | [17] |

| O-propargylated-N-acetylpyrazole (5b) | Carrageenan-induced paw edema | 68.75% | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[4][18]

-

Animal Preparation: Use albino rats (e.g., Wistar, weighing 150-200g). Divide them into groups: control, standard (e.g., Diclofenac sodium), and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before inducing inflammation. The control group receives only the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan (0.1 mL) into the sub-plantar region of the left hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Consolidated Structure-Activity Relationship (SAR) Summary

Across the various biological activities, several structural themes emerge that govern the potency of bromophenyl pyrazole compounds.

Caption: Key structural features influencing the biological activity of bromophenyl pyrazoles.

-

Bromophenyl Moiety: The presence of a bromophenyl group is a consistent feature in active compounds. The para position is the most commonly reported and appears to be favorable for anticancer, anti-inflammatory, and antimicrobial activities.

-

Substitutions on the Pyrazole Ring: The N1 position of the pyrazole is a critical site for modification. N-acetylation is common, but attaching larger groups or other heterocyclic rings can significantly modulate activity and selectivity.

-

Other Aryl Substituents: In diaryl pyrazole systems, substitutions on the second phenyl ring are crucial. Electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups like chloro (-Cl) can fine-tune the electronic properties and steric bulk of the molecule, impacting its binding to target proteins.[13]

Conclusion and Future Perspectives

The body of literature clearly establishes bromophenyl pyrazole derivatives as a versatile and potent class of biologically active compounds. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models provides a strong foundation for further drug development efforts. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity through systematic SAR studies.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms like COX or kinase inhibition are known, further studies are needed to elucidate off-target effects and identify novel biological targets.

-

Improving Selectivity: For anticancer and anti-inflammatory applications, enhancing selectivity (e.g., for specific kinases or COX-2) is crucial to minimize side effects and improve the therapeutic index.

-

Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are necessary to advance the most promising lead compounds from in vitro and in vivo models toward clinical consideration.

-

Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the bromophenyl pyrazole scaffold with other known pharmacophores could lead to compounds with dual-action mechanisms or enhanced potency.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Executive Summary

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. As a molecule incorporating three distinct chemical moieties—a bromophenyl ring, a pyrazole core, and a carboxylic acid group—its fragmentation behavior is governed by competing and sequential pathways. This document elucidates these pathways, beginning with the unmistakable molecular ion signature imparted by the bromine isotopes. The primary fragmentation mechanisms, including decarboxylation and cleavage of the carboxyl group, are detailed. Subsequent fragmentation of the heterocyclic core is also explored. This guide is intended for researchers and drug development professionals who rely on mass spectrometry for the structural elucidation and identification of complex heterocyclic compounds.

Introduction

The Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Compounds like this compound serve as critical building blocks in the synthesis of novel drug candidates. Their structural verification is a cornerstone of the development process, making a comprehensive understanding of their analytical signatures, particularly their mass spectra, indispensable.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, electron ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and its subsequent fragmentation. The resulting pattern of fragment ions is a chemical fingerprint, allowing for the confirmation of a molecule's structure and molecular weight.

Core Structural Features Influencing Fragmentation

The fragmentation of this compound is dictated by the interplay of its three key structural features:

-

The Bromophenyl Group: The presence of a single bromine atom is the most diagnostic feature of the spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.5% and 49.5%, respectively).[1][2][3] This results in any bromine-containing ion appearing as a pair of peaks (an "M" and "M+2" peak) of almost 1:1 intensity, separated by two m/z units.[1][4]

-